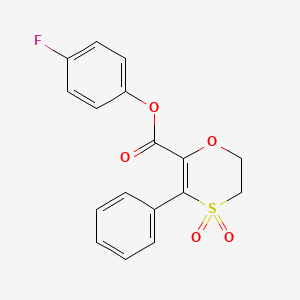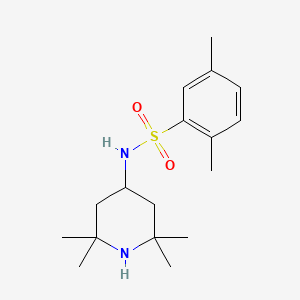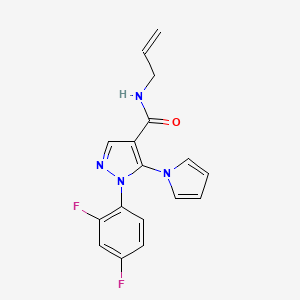![molecular formula C19H15BrN2O3 B15106133 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15106133.png)
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a brominated tetrahydropyridoindole structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Bromination: The benzodioxole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Indole Formation: The brominated benzodioxole is then coupled with an appropriate indole precursor through a Pd-catalyzed C-N cross-coupling reaction.
Final Coupling: The resulting intermediate is then coupled with a pyridoindole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
科学研究应用
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound is used to study the effects of indole derivatives on cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a template for designing new molecules with enhanced biological activity.
作用机制
The mechanism of action of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This action is similar to other microtubule-targeting agents used in cancer therapy.
相似化合物的比较
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
6-bromobenzo[d][1,3]dioxol-5-yl)methanamine: Another brominated benzodioxole derivative with potential biological activity.
Uniqueness
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific combination of a benzodioxole ring with a brominated tetrahydropyridoindole structure, which imparts distinct biological activities and potential therapeutic applications.
属性
分子式 |
C19H15BrN2O3 |
|---|---|
分子量 |
399.2 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H15BrN2O3/c20-14-3-1-2-12-13-9-22(7-6-15(13)21-18(12)14)19(23)11-4-5-16-17(8-11)25-10-24-16/h1-5,8,21H,6-7,9-10H2 |
InChI 键 |
YIFAYHWMBAUGTJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B15106063.png)

![N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B15106071.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline](/img/structure/B15106078.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B15106079.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15106087.png)
![6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15106089.png)
![1-Phenyl-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B15106091.png)

![9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15106097.png)

![1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B15106109.png)
![Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B15106116.png)
